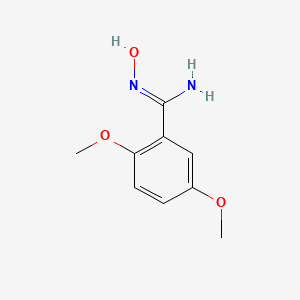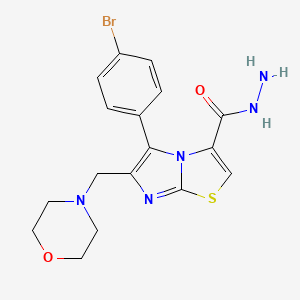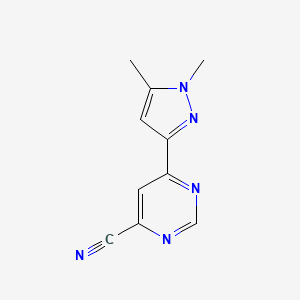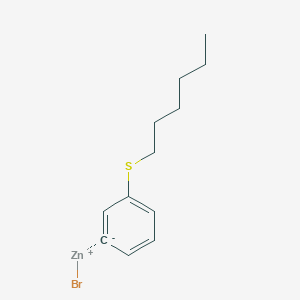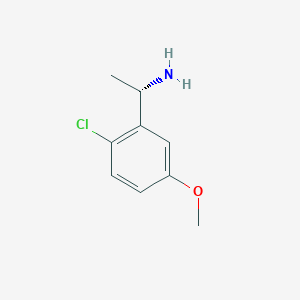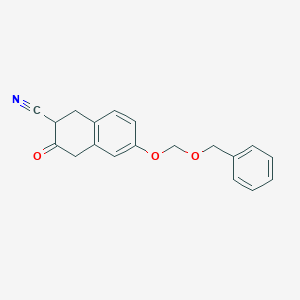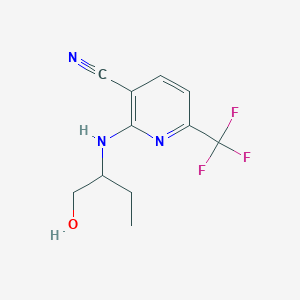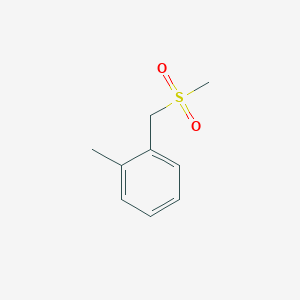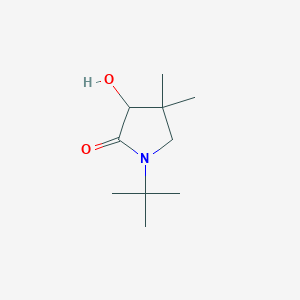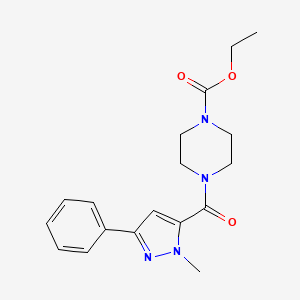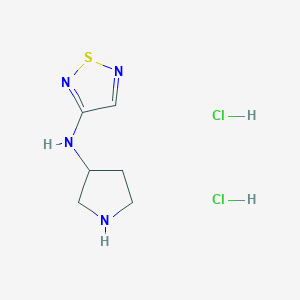
N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a thiadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrolidine derivative with a thiadiazole precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in high purity.
化学反应分析
Types of Reactions
N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, while the thiadiazole moiety may participate in redox reactions or form coordination complexes with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-(pyrrolidin-3-yl)pyridazin-3-amine dihydrochloride
- N-(pyrrolidin-3-yl)-1H-pyrazol-3-ylacetamide dihydrochloride
Uniqueness
N-(pyrrolidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different heterocyclic rings, leading to variations in their reactivity and applications.
属性
分子式 |
C6H12Cl2N4S |
|---|---|
分子量 |
243.16 g/mol |
IUPAC 名称 |
N-pyrrolidin-3-yl-1,2,5-thiadiazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H10N4S.2ClH/c1-2-7-3-5(1)9-6-4-8-11-10-6;;/h4-5,7H,1-3H2,(H,9,10);2*1H |
InChI 键 |
USYMBSXEKKZLEA-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1NC2=NSN=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)
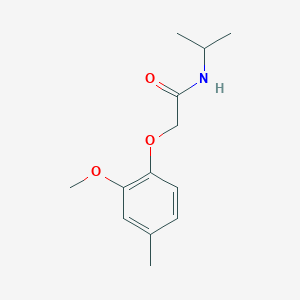
![Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14887447.png)
